molecular formula C6H3BrCl2IN B15305765 3-Bromo-2,4-dichloro-6-iodoaniline

3-Bromo-2,4-dichloro-6-iodoaniline

Cat. No.: B15305765
M. Wt: 366.81 g/mol
InChI Key: CXKDZDOLTBWLHN-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-iodoaniline is an organic compound with the molecular formula C6H3BrCl2IN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amine group.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-2,4-dichloro-6-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2,4-dichloro-6-iodoaniline exerts its effects depends on its interaction with molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amine group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dichloroaniline: Similar structure but lacks the iodine atom.

    3-Bromo-2-iodoaniline: Lacks the chlorine atoms.

    2,4-Dichloroaniline: Lacks both bromine and iodine atoms.

Uniqueness

3-Bromo-2,4-dichloro-6-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other halogenated aniline derivatives.

Properties

Molecular Formula

C6H3BrCl2IN

Molecular Weight

366.81 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6-iodoaniline

InChI

InChI=1S/C6H3BrCl2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2

InChI Key

CXKDZDOLTBWLHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)N)Cl)Br)Cl

Origin of Product

United States

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